2-Methyl-1-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenylheptan-1-one is an organic compound with the molecular formula C14H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with 2-methylheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylheptan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-Methyl-1-phenylheptan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenylpentan-1-one
- 2-Methyl-1-phenylbutan-1-one
- 2-Methyl-1-phenylpropan-1-one
Comparison
2-Methyl-1-phenylheptan-1-one is unique due to its longer heptane chain, which can influence its physical and chemical properties, such as boiling point and solubility. This makes it distinct from its shorter-chain analogs, which may have different applications and reactivity profiles .
Properties
CAS No. |
39576-10-8 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-6-9-12(2)14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI Key |
TUBDASUUVQNSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.